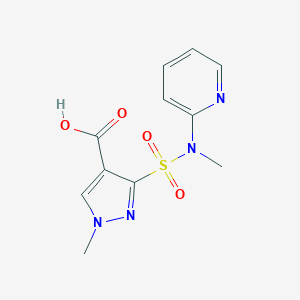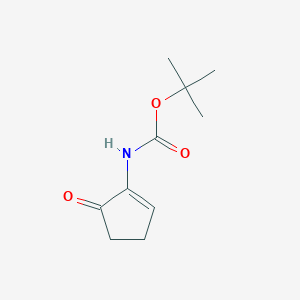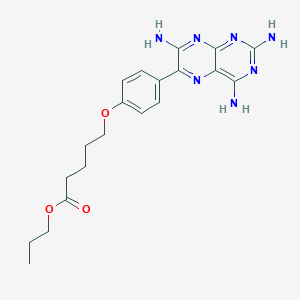
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions that include functionalization, cyclization, and enantioselective catalysis. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, indicating a complex synthesis pathway that could relate to similar compounds like (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (Basu Baul et al., 2009).
Molecular Structure Analysis
The structural characterization of related compounds reveals intricate details about their molecular geometry, which is crucial for understanding the physical and chemical behavior of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Studies involving X-ray crystallography and NMR spectroscopy provide insights into the configuration and conformation of such molecules (Kwiatkowski et al., 1988).
Chemical Reactions and Properties
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol undergoes various chemical reactions that modify its structure and properties, including enantioselective synthesis and catalytic activities. For example, heterobimetallic complexes have been used as catalysts for Michael addition reactions, showcasing the compound's reactivity and potential for asymmetrical synthesis (Manickam & Sundararajan, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on the synthesis of chiral β-mercaptoalcohols, including compounds similar to "(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol," focuses on generating optically active compounds from amino acids. These syntheses contribute to the development of chiral intermediates for pharmaceuticals and other applications Ge et al., 2010.
Catalysis
- Compounds with similar structural features are used as catalysts or intermediates in the synthesis of chiral molecules. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, a catalyst for creating chiral intermediates, demonstrates the utility of such compounds in facilitating asymmetric synthesis processes Yi, 2010.
Applications in Biofuels and Biochemicals
- The engineering of microorganisms for the synthesis of pentanol isomers, closely related to the target compound, illustrates potential applications in producing biofuels and biochemicals. These compounds are investigated for their utility as biofuels due to their chemical properties Cann & Liao, 2009.
Medicinal Chemistry and Drug Design
- Amino acetate functionalized Schiff base organotin(IV) complexes, which involve similar structural motifs, have been studied for their anticancer properties. Such research indicates the potential medicinal applications of compounds with related functional groups Basu Baul et al., 2009.
Eigenschaften
IUPAC Name |
(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSMDWXBMBRDE-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
CAS RN |
161832-74-2 |
Source


|
| Record name | (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)




![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)



![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
